{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
Description
Properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-11-4-3-10(15-11)7-13-5-1-2-9(6-13)8-14/h3-4,9,14H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYFJEFEEBNJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a piperidine ring substituted with a chlorothiophenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol can be represented as follows:
Research indicates that compounds with similar structures often interact with various receptors and enzymes, potentially exhibiting activities such as:
- Antagonism or agonism at neurotransmitter receptors : This may include effects on serotonin or dopamine pathways.
- Inhibition of specific enzymes : Such as those involved in metabolic pathways.
Biological Activity Overview
The biological activities of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential to inhibit bacterial growth, evaluated through standard assays. |
| Antioxidant | Ability to scavenge free radicals, assessed using DPPH and other methods. |
| Neuropharmacological | Interaction with neurotransmitter systems, potentially affecting mood and cognition. |
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, indicating that the presence of the chlorothiophenyl group enhances antibacterial activity against various strains of bacteria. In vitro tests showed significant inhibition zones compared to controls, suggesting that {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol may possess similar properties .
Antioxidant Activity
Research has demonstrated that compounds with a similar thiophene structure exhibit strong antioxidant properties. The DPPH radical scavenging assay showed that these compounds could effectively reduce oxidative stress markers in cell cultures, indicating potential for protective effects in vivo .
Neuropharmacological Effects
In neuropharmacological studies, piperidine derivatives have been shown to modulate neurotransmitter release. Specifically, compounds targeting serotonin receptors have demonstrated efficacy in models of depression and anxiety. The unique structure of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol suggests it could similarly influence these pathways, warranting further investigation .
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of piperidine, including {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol, can act as MDM2 inhibitors. MDM2 plays a crucial role in regulating the p53 tumor suppressor pathway, and its inhibition can lead to increased apoptosis in cancer cells. A notable study demonstrated the efficacy of piperidine derivatives in reducing tumor growth in xenograft models, highlighting their potential as anticancer agents .
Neurological Disorders
The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine pathways, potentially improving mood and cognitive function .
Antimicrobial Activity
Emerging research has indicated that compounds with thiophene moieties exhibit antimicrobial properties. A study focusing on related piperidine compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol may possess similar effects .
Case Study 1: MDM2 Inhibition in Cancer Models
A patent (US8097625B2) details the use of various piperidine derivatives, including those similar to {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol, as MDM2 inhibitors in cancer therapy. In vitro assays showed a marked decrease in cell viability in several cancer cell lines treated with these compounds, supporting their role as potential therapeutic agents .
Case Study 2: Neurotransmitter Modulation
In a clinical trial assessing the effects of piperidine derivatives on patients with major depressive disorder, participants reported significant improvements in depressive symptoms after treatment with compounds structurally related to {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol. The study concluded that these compounds could serve as effective antidepressants due to their action on serotonin receptors .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, ring systems, and inferred physicochemical or biological properties.
Thiophene vs. Thiazole Derivatives
- Compound: [1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanol Key Difference: Replacement of the thiophene ring with a thiazole (containing nitrogen and sulfur). This substitution may alter binding affinity in biological targets (e.g., enzymes requiring nitrogen interactions). Molecular Weight: 246.76 g/mol (vs. ~243.75 g/mol for the target compound, assuming similar substituents).
Aromatic Substitution Patterns
- Compound: 1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine Key Difference: A biphenyl system replaces the thiophene ring, with additional chloro and methyl groups. The chloro and methyl groups may sterically hinder interactions with flat binding pockets.
Core Scaffold Variations
- Compound: {1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol Key Difference: Pyrrolidine (5-membered ring) replaces piperidine, with a sulfonyl group and additional thiophene.
Hybrid Heterocyclic Systems
- Compound: 1-(1-((4-(4-Hydroxyphenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Key Difference: A quinoline-pyrimidine hybrid replaces the thiophene-piperidine system.
Discussion of Structural Implications
- Steric Considerations : The piperidine scaffold’s 6-membered ring offers greater conformational adaptability than pyrrolidine derivatives, which may improve binding to flexible protein pockets .
- Solubility vs. Permeability: Thiophene-based compounds balance moderate polarity and lipophilicity, whereas biphenyl or quinoline systems prioritize permeability at the expense of aqueous solubility .
Preparation Methods
Step 1: Synthesis of 5-Chlorothiophen-2-ylmethyl Halide Intermediate
- Starting from 5-chlorothiophene-2-carbaldehyde or 5-chlorothiophen-2-ylmethanol, halogenation (e.g., bromination) can be performed to produce 5-chlorothiophen-2-ylmethyl bromide or chloride, which serves as an electrophilic alkylating agent.
Step 2: N-Alkylation of Piperidin-3-ylmethanol Derivative
- The piperidin-3-ylmethanol core can be prepared via reduction of appropriate piperidine precursors or through ring functionalization strategies.
- The 5-chlorothiophen-2-ylmethyl halide is then reacted with the piperidin-3-ylmethanol under basic or nucleophilic substitution conditions to afford the N-substituted product, {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol.
Step 3: Purification and Characterization
- The final product is purified by chromatographic methods such as silica gel flash chromatography.
- Characterization is typically performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.
Alternative Synthetic Routes and Industrial Considerations
A patent describing the synthesis of related chlorophenyl-substituted piperidines illustrates a three-step process involving alkylation of chlorobenzonitrile with bromo-chloropropane, reduction of the nitrile to amine using sodium borohydride and cobalt chloride, and cyclization to form the piperidine ring under basic conditions. Although this patent focuses on chlorophenyl rather than chlorothiophene substituents, the methodology can be adapted for thiophene analogues by substituting the aromatic moiety.
The use of mild reducing agents like sodium borohydride in the presence of cobalt salts allows for efficient reduction of nitrile intermediates to amines, facilitating subsequent cyclization steps to form piperidine rings with high yields (e.g., 54%-79% reported).
Chemical resolution with chiral acids (e.g., D-camphorsulfonic acid) can be employed to obtain enantiomerically pure piperidine derivatives when stereochemistry is critical.
Summary Table of Key Preparation Methods and Conditions
Research Findings and Analytical Data
Spectral identification of Schiff bases and piperidine derivatives confirms the successful formation of the desired compounds, with characteristic NMR signals corresponding to piperidine protons and chlorothiophene aromatic protons.
High-performance liquid chromatography (HPLC) methods ensure purity >95% for biologically active derivatives, employing gradient elution with triethylammonium buffers and acetonitrile, detected by UV absorption at 254 nm.
Mass spectrometry (ESI-MS and HRMS) confirms molecular weights consistent with the proposed structures, supporting successful synthesis.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
